molecular formula C26H23F3N4O6 B1668670 (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid CAS No. 112888-26-3

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid

Cat. No. B1668670
M. Wt: 544.5 g/mol
InChI Key: QVJDQRGWHLSUHB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB 3988 is a bio-active chemical.

Scientific Research Applications

  • Synthesis Techniques :

    • Quinazolinone derivatives have been synthesized through various methods, offering insights into the versatility of these compounds in chemical reactions. For instance, Markosyan et al. (2000) demonstrated the synthesis of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane), highlighting the reactivity of similar quinazolinone structures (Markosyan et al., 2000).
  • Antimicrobial Properties :

    • Research has shown that quinazolinone derivatives possess significant antimicrobial properties. Chaitanya et al. (2017) synthesized substituted quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating potential applications in treating bacterial and fungal infections (Chaitanya et al., 2017).
  • Antibacterial and Antitubercular Activity :

    • Nagaladinne et al. (2020) synthesized N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole Hybrids and found them to possess potent anti-tubercular and antibacterial activity. This indicates the potential of quinazolinone derivatives in developing new antibacterial agents (Nagaladinne et al., 2020).
  • Cancer Research :

    • In cancer research, compounds like BGC 945 (a thymidylate synthase inhibitor) that are structurally similar to the compound have shown promise. Tochowicz et al. (2013) noted that BGC 945 targets tumor cells effectively, indicating a potential pathway for cancer treatment (Tochowicz et al., 2013).
  • Chemical Characterization and Analysis :

    • Hanusek et al. (2001) explored the synthesis of similar compounds, providing valuable information on the chemical properties and spectra of quinazolinone derivatives. Such studies are crucial for understanding the behavior and potential applications of these compounds (Hanusek et al., 2001).

properties

CAS RN

112888-26-3

Product Name

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid

Molecular Formula

C26H23F3N4O6

Molecular Weight

544.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C26H23F3N4O6/c1-3-10-33(13-15-4-7-20-18(11-15)24(37)31-14(2)30-20)16-5-6-17(19(12-16)26(27,28)29)23(36)32-21(25(38)39)8-9-22(34)35/h1,4-7,11-12,21H,8-10,13H2,2H3,(H,32,36)(H,34,35)(H,38,39)(H,30,31,37)/t21-/m0/s1

InChI Key

QVJDQRGWHLSUHB-NRFANRHFSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(F)(F)F

SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB 3988;  CB-3988;  CB3988.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid

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